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Compound of Interest

Compound Name: 2-(Pyrimidin-2-yl)ethanamine

Cat. No.: B1321767 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-2-
yl)ethanamine

Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 2-(Pyrimidin-2-yl)ethanamine (CAS No: 89464-80-2), a heterocyclic amine of significant

interest in medicinal chemistry and drug development.[1] As a key building block and structural

motif in various pharmacologically active agents, a thorough understanding of its properties is

paramount for researchers, scientists, and formulation experts.[2] This document synthesizes

available empirical data with established analytical methodologies, offering not only a summary

of known characteristics but also detailed, field-proven protocols for their experimental

determination. The guide covers molecular structure, spectroscopic signatures, and critical

drug-like properties including partition coefficient (LogP), acid dissociation constant (pKa), and

aqueous solubility, providing the foundational knowledge required for its effective application in

research and development.

Core Molecular and Physicochemical Profile
2-(Pyrimidin-2-yl)ethanamine is a primary amine featuring a pyrimidine ring connected to an

ethylamine side chain. This unique combination of a basic aliphatic amine and an aromatic,

electron-deficient diazine ring system dictates its chemical behavior and interaction with

biological targets.[2] The key physicochemical descriptors for the free base are summarized in

Table 1.
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Table 1: Summary of Physicochemical Properties for 2-(Pyrimidin-2-yl)ethanamine

Property Value Source

IUPAC Name
2-(pyrimidin-2-yl)ethan-1-

amine
[1]

CAS Number 89464-80-2 [1]

Molecular Formula C₆H₉N₃ [1]

Molecular Weight 123.16 g/mol [1]

Boiling Point 205.5°C at 760 mmHg [1]

Density 1.095 g/cm³ [1]

XLogP3 (Computed) -0.4 [1]

LogP (Computed) 0.678 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 2 [1]

Topological Polar Surface Area

(TPSA)
51.8 Å² [1]

Canonical SMILES C1=CN=C(N=C1)CCN [1]

Spectroscopic and Structural Characterization
The structural identity of 2-(Pyrimidin-2-yl)ethanamine and its salts is unequivocally

established through a combination of spectroscopic techniques. Each method provides a

unique fingerprint corresponding to specific molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy of the hydrochloride salt of 2-(Pyrimidin-2-yl)ethanamine
reveals distinct signals for both the aromatic pyrimidine ring and the aliphatic ethylamine chain.
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Pyrimidine Protons: The protons on the pyrimidine ring are expected to resonate in the

downfield aromatic region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect

of the electronegative nitrogen atoms.[2]

Ethylamine Protons: The methylene protons of the ethyl chain will appear further upfield. The

carbon adjacent to the pyrimidine ring is anticipated around 3.5-4.0 ppm, while the carbon

bearing the amino group will be slightly more shielded.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups. For the

hydrochloride salt, a characteristic broad absorption band is observed in the 3200-3600 cm⁻¹

range, which is indicative of the N-H stretching vibrations of the protonated ammonium (NH₃⁺)

group.[2] Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring also

produce distinct signals in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization

technique like electrospray ionization (ESI) in positive mode, the compound will be detected as

its protonated molecular ion [M+H]⁺, with an exact mass of approximately 124.08.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
The pyrimidine ring acts as a chromophore. UV-Vis spectroscopy of 2-(Pyrimidin-2-
yl)ethanamine hydrochloride shows a primary absorption maximum (λₘₐₓ) around 260-270

nm.[2] This absorption is attributed to the π→π* electronic transition within the aromatic

system.[2]

Foundational Parameters for Drug Development
In the context of drug discovery, three physicochemical properties—pKa, LogP, and solubility—

are of paramount importance as they govern the absorption, distribution, metabolism, and

excretion (ADME) profile of a molecule.

Acidity and Basicity (pKa)
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The pKa value defines the ionization state of a molecule at a given pH. 2-(Pyrimidin-2-
yl)ethanamine has two potential sites for protonation: the aliphatic primary amine and the

nitrogen atoms of the pyrimidine ring. The primary amine is expected to be the more basic site,

with an estimated pKa value in the range of 8.0-9.5, typical for aliphatic amines. The pyrimidine

nitrogens are significantly less basic due to their sp² hybridization and involvement in the

aromatic system. Understanding the pKa is critical for predicting a drug's behavior in the

physiological pH range of the gastrointestinal tract and blood, which in turn affects its

absorption and distribution.

Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is the primary measure of a compound's

lipophilicity. This parameter influences membrane permeability, plasma protein binding, and

metabolic stability. The computed XLogP3 value of -0.4 suggests that 2-(Pyrimidin-2-
yl)ethanamine is a relatively hydrophilic compound, which may favor aqueous solubility but

could present challenges for passive diffusion across biological membranes.[1] Experimental

determination is essential to confirm this computed value.

Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution. Given its polar functional

groups and low computed LogP, the compound is expected to have good aqueous solubility,

particularly at acidic pH where the primary amine is protonated to form a highly soluble salt.

However, solubility can be limited at higher pH values as the compound becomes neutral.

Quantifying solubility across a range of pH values is a critical step in pre-formulation studies.

Standardized Protocols for Physicochemical
Analysis
To ensure data integrity and reproducibility, standardized experimental protocols are essential.

The following sections describe robust methodologies for determining the key physicochemical

parameters of 2-(Pyrimidin-2-yl)ethanamine.

Protocol: Determination of pKa by Potentiometric
Titration
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This method measures the pH of a solution as a function of the volume of a titrant added,

allowing for the precise determination of ionization constants.

Methodology:

Preparation: Accurately weigh approximately 5-10 mg of 2-(Pyrimidin-2-yl)ethanamine and

dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic

strength.

Acidification: Lower the pH of the solution to ~2.0 using a standardized HCl solution.

Titration: Titrate the solution with a standardized, carbonate-free NaOH solution in small,

precise increments (e.g., 0.02 mL).

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to

stabilize.

Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the

half-equivalence point in the resulting titration curve. Specialized software is used to

calculate the pKa from the potentiometric data.

Diagram: Workflow for pKa Determination

Sample Preparation Titration Data Analysis

Weigh Compound Dissolve in
0.15 M KCl

Acidify to pH 2
with HCl

Titrate with
standardized NaOH

Record pH after
each increment

Plot pH vs.
Volume of NaOH

Calculate pKa from
half-equivalence point

Click to download full resolution via product page

Caption: Workflow for potentiometric pKa determination.

Protocol: Determination of LogP by Shake-Flask Method
The shake-flask method remains the gold standard for LogP determination, directly measuring

the partitioning of a compound between n-octanol and water.
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Methodology:

System Preparation: Pre-saturate n-octanol with water and water (phosphate buffer, pH 7.4)

with n-octanol by mixing them vigorously and allowing the phases to separate for 24 hours.

Sample Preparation: Prepare a stock solution of 2-(Pyrimidin-2-yl)ethanamine in the

aqueous phase at a known concentration (e.g., 1 mg/mL).

Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the

pre-saturated n-octanol in a glass vial.

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g.,

1-3 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the

concentration of the compound in the aqueous phase using a suitable analytical method,

such as HPLC-UV.

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ /
[Compound]ₐᵩᵤₑₒᵤₛ ), where [Compound]ₒ꜀ₜₐₙₒₗ is determined by mass balance.

Diagram: Workflow for Shake-Flask LogP Determination
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Caption: Workflow for shake-flask LogP determination.

Protocol: Kinetic Aqueous Solubility Measurement
This high-throughput method determines the solubility of a compound from a DMSO stock

solution, providing a value relevant to early drug discovery screening.

Methodology:

Stock Solution: Prepare a high-concentration stock solution of 2-(Pyrimidin-2-
yl)ethanamine in 100% DMSO (e.g., 10 mM).
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Sample Addition: Add a small aliquot of the DMSO stock (e.g., 2 µL) to a larger volume of

aqueous buffer (e.g., 198 µL) at various pH values (e.g., 5.0, 7.4) in a 96-well plate.

Equilibration: Seal the plate and shake at room temperature for 24 hours to allow for

equilibration between the dissolved and precipitated compound.

Filtration: Filter the samples using a filter plate to remove any precipitated material.

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a

sensitive analytical technique like LC-MS/MS, comparing the response against a calibration

curve prepared in the same buffer/DMSO mixture.

Synthesis and Reactivity
The synthesis of 2-(Pyrimidin-2-yl)ethanamine can be achieved through various synthetic

routes, often involving the functionalization of a pre-formed pyrimidine ring.[3] Its chemical

reactivity is dominated by the primary amine, which readily undergoes common amine

reactions such as acylation to form amides and alkylation to form secondary or tertiary amines.

[2] This reactivity makes it a versatile building block for creating libraries of derivatives for

structure-activity relationship (SAR) studies.[2][4]

Conclusion
2-(Pyrimidin-2-yl)ethanamine possesses a distinct set of physicochemical properties defined

by its hydrophilic character and basic primary amine. While computational data provides a

useful starting point, this guide emphasizes the necessity of rigorous experimental

determination of key parameters like pKa, LogP, and aqueous solubility. The provided protocols

offer a standardized framework for obtaining high-quality, reliable data essential for advancing

drug discovery and development programs that utilize this important chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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